

Spectroscopic Data of 6-Methoxy-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-1-indanone

Cat. No.: B023923

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methoxy-1-indanone**, a significant building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for **6-Methoxy-1-indanone** is summarized in the tables below. This information is crucial for the structural elucidation and quality control of this compound.

¹H NMR Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.29	d	1H	Ar-H
~6.90	dd	1H	Ar-H
~6.84	d	1H	Ar-H
~3.85	s	3H	-OCH ₃
~2.95	t	2H	-CH ₂ -
~2.65	t	2H	-CH ₂ -

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration. Coupling constants (J) are not explicitly available from the initial data.

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~205.0	C=O
~159.0	Ar-C
~148.0	Ar-C
~131.0	Ar-C
~125.0	Ar-CH
~115.0	Ar-CH
~109.0	Ar-CH
~55.5	-OCH ₃
~36.0	-CH ₂ -
~26.0	-CH ₂ -

Note: The chemical shifts are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy Data

The IR spectrum identifies the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1700	Strong	C=O Stretch (Aromatic Ketone)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	Aryl-O Stretch (Ether)

Mass Spectrometry (MS) Data

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
162	High	[M] ⁺ (Molecular Ion)
134	Medium	[M - CO] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of **6-Methoxy-1-indanone**.

- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample has completely dissolved. If necessary, gently warm the solution or use sonication.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

^1H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
- Use a standard proton-decoupled pulse sequence.
- Due to the lower natural abundance of ^{13}C , a larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **6-Methoxy-1-indanone** onto the center of the ATR crystal.

- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the **6-Methoxy-1-indanone** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized in the ion source.
- The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

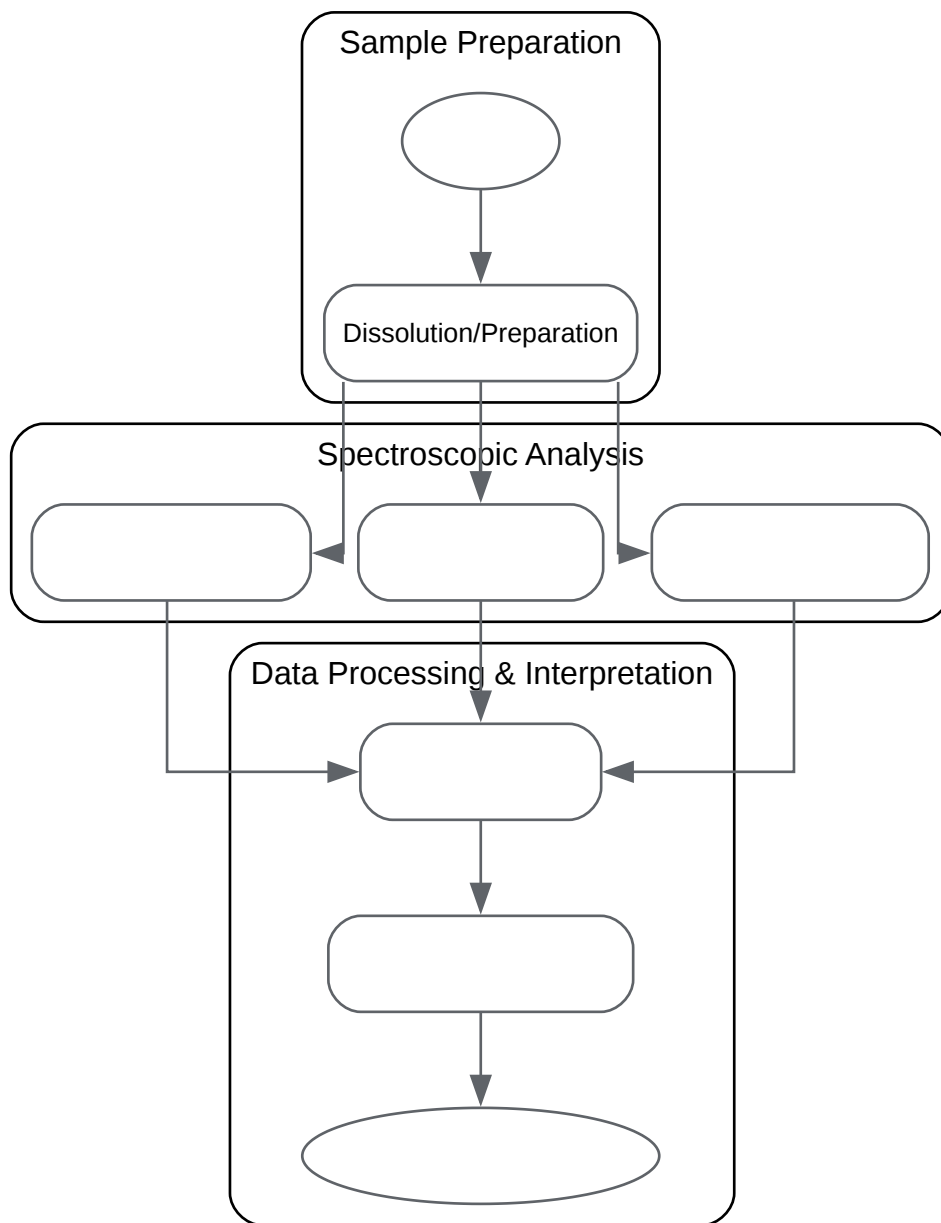
Mass Analysis and Detection:

- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

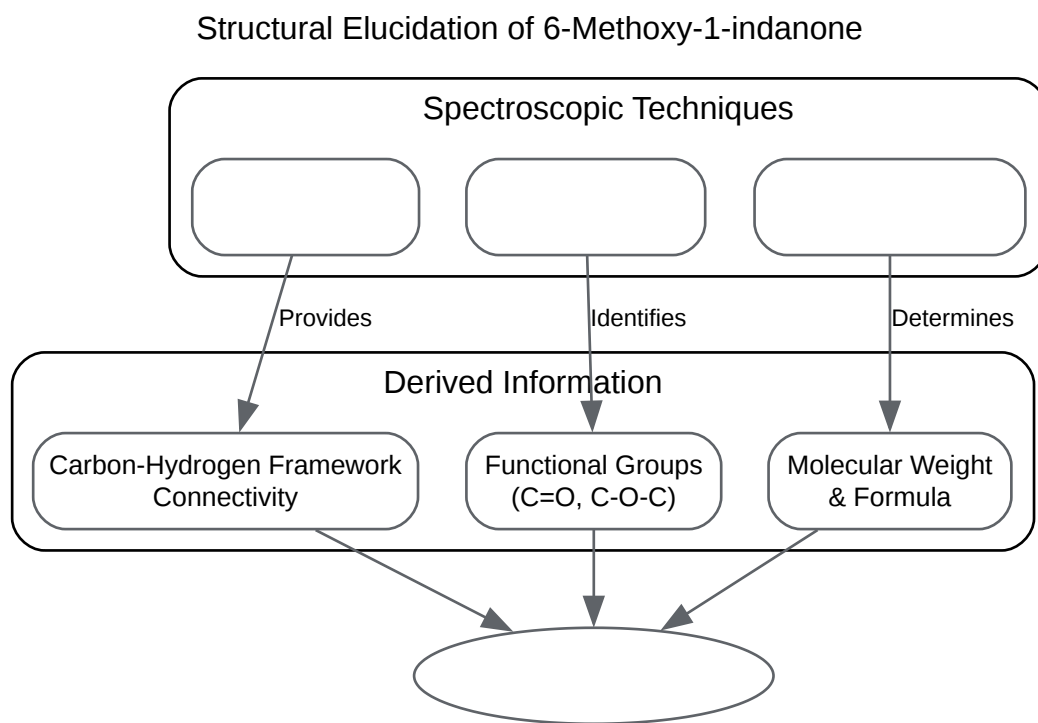
Visualization of the Analytical Process

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis



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Caption: Structural Elucidation of **6-Methoxy-1-indanone**

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